molecular formula C12H14O2 B570726 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid CAS No. 1400229-72-2

6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid

Cat. No. B570726
M. Wt: 190.242
InChI Key: FGVCREOLYLRJCU-UHFFFAOYSA-N
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Patent
US07285563B2

Procedure details

A solution of 7-(nitromethyl)-6,7,8,9-tetrahydro-5H-benzo[α][7]annulene (Description 27; 96 g, 0.47 mol) in THF (550 ml) was cooled to −18° C. and potassium tert-butoxide (1.6M in THF, 263 ml, 0.42 mol) was added dropwise over 30 minutes while maintaining the temperature between −15 and −5° C. After stirring for 10 minutes a solution of KMnO4 (111 g, 0.7 mol) in water (900 ml) was added dropwise over 75 minutes while maintaining the temperature between −3 and 3° C. The mixture was stirred at 0° C. until GC analysis indicated the reaction was complete. tert-Butyl methyl ether (500 ml) was added followed by saturated aqueous NaHSO3 (1000 ml) and the resulting mixture was stirred for 30 minutes until a milky white slurry formed. This slurry was filtered, washed with a solution of 3N NaOH (50 ml) and water (100 ml) followed by tert-butyl methyl ether (100 ml). The pH of the filtrate was adjusted from 8.6 to 12.5 by the addition of 3N NaOH (100 ml) and 6N NaOH (40 ml). The phases were separated and to the aqueous phase was added tert-butyl methyl ether (500 ml). The pH of the resulting mixture was adjusted to 2 with 6N HCl (200 ml). The phases were again separated and the aqueous phase was extracted with tert-butyl methyl ether (2×300 ml). The organic phases were combined, dried over MgSO4, filtered and evaporated to give the title compound (73 g, 89%), as an off white solid.
Name
7-(nitromethyl)-6,7,8,9-tetrahydro-5H-benzo[α][7]annulene
Quantity
96 g
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step One
Quantity
263 mL
Type
reactant
Reaction Step Two
Name
Quantity
111 g
Type
reactant
Reaction Step Three
Name
Quantity
900 mL
Type
solvent
Reaction Step Three
Quantity
1000 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
89%

Identifiers

REACTION_CXSMILES
[N+](CC1CC[C:9]2[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=2[CH2:7][CH2:6]1)([O-])=O.CC(C)([O-:19])C.[K+].[O-][Mn](=O)(=O)=O.[K+].OS([O-])=O.[Na+].[CH2:33]1[CH2:37][O:36][CH2:35][CH2:34]1>O.COC(C)(C)C>[CH:14]1[C:15]2[CH2:37][CH2:33][CH:34]([C:35]([OH:19])=[O:36])[CH2:6][CH2:7][C:8]=2[CH:9]=[CH:12][CH:13]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
7-(nitromethyl)-6,7,8,9-tetrahydro-5H-benzo[α][7]annulene
Quantity
96 g
Type
reactant
Smiles
[N+](=O)([O-])CC1CCC2=C(CC1)C=CC=C2
Name
Quantity
550 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
263 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
111 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
900 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1000 mL
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. until GC analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between −15 and −5° C
ADDITION
Type
ADDITION
Details
was added dropwise over 75 minutes
Duration
75 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between −3 and 3° C
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 minutes until a milky white slurry
Duration
30 min
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
This slurry was filtered
WASH
Type
WASH
Details
washed with a solution of 3N NaOH (50 ml) and water (100 ml)
ADDITION
Type
ADDITION
Details
The pH of the filtrate was adjusted from 8.6 to 12.5 by the addition of 3N NaOH (100 ml) and 6N NaOH (40 ml)
CUSTOM
Type
CUSTOM
Details
The phases were separated and to the aqueous phase
ADDITION
Type
ADDITION
Details
was added tert-butyl methyl ether (500 ml)
CUSTOM
Type
CUSTOM
Details
The phases were again separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with tert-butyl methyl ether (2×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=C1CCC(CC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 73 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.